molecular formula C21H42O3 B107806 Methyl 2-hydroxyicosanoate CAS No. 16742-49-7

Methyl 2-hydroxyicosanoate

Cat. No. B107806
CAS RN: 16742-49-7
M. Wt: 342.6 g/mol
InChI Key: ILUGNSBVAUHPIN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyicosanoate is a chemical compound that is related to fatty acid esters. While the provided papers do not directly discuss methyl 2-hydroxyicosanoate, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of methyl 2-hydroxyicosanoate.

Synthesis Analysis

The synthesis of related compounds often involves the esterification of fatty acids or the modification of existing ester compounds. For example, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was achieved through Birch reduction followed by oxidation and hydrolysis steps . Similarly, methyl 2-hydroxy-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate was synthesized using a one-pot method starting from methyl 2-hydroxy-4-carboxybenzoate . These methods could potentially be adapted for the synthesis of methyl 2-hydroxyicosanoate.

Molecular Structure Analysis

The molecular structure of methyl 2-hydroxyicosanoate would consist of a long hydrocarbon chain typical of fatty acid esters, with a hydroxyl group at the second carbon and a methyl ester group at the terminal end. The structure of methyl eicosanoate, a related compound, was studied using techniques like Brewster angle microscopy and x-ray diffraction, revealing various phases depending on temperature and pressure . These techniques could be applied to methyl 2-hydroxyicosanoate to determine its molecular structure and phase behavior.

Chemical Reactions Analysis

Methyl 2-hydroxyicosanoate could potentially undergo various chemical reactions typical of esters and alcohols. For instance, it could participate in transesterification reactions or be used as a starting material for the synthesis of other complex molecules. The papers discuss the reactivity of similar compounds, such as the multiple arylation of 2-hydroxy-2-methylpropiophenone via C-C and C-H bond cleavages , which provides insights into the types of reactions that methyl 2-hydroxyicosanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-hydroxyicosanoate would be influenced by its molecular structure. The presence of the hydroxyl group could affect its boiling point, solubility, and potential to form hydrogen bonds. The papers do not directly provide data on methyl 2-hydroxyicosanoate, but studies on similar compounds, such as the Langmuir monolayer behavior of methyl eicosanoate , could be indicative of the surface-active properties of methyl 2-hydroxyicosanoate.

Scientific Research Applications

1. Synthesis of α-Methylidene and α-Alkylidene β-Lactams

A study by Buchholz and Hoffmann (1991) explored the synthesis of β-lactams, using methyl 2-hydroxyicosanoate derivatives. These compounds can potentially be used in pharmaceuticals and chemical manufacturing (Buchholz & Hoffmann, 1991).

2. Langmuir Monolayer Studies

Research by Foster, Shih, and Pershan (1996) utilized methyl eicosanoate in studying Langmuir monolayers, which are one-layer thick films on water surfaces. These studies contribute to understanding molecular interactions at interfaces, relevant in materials science and nanotechnology (Foster, Shih, & Pershan, 1996).

3. CO2 Solubility in Ionic Liquids

Mattedi et al. (2011) investigated the solubility of CO2 in N-methyl-2-hydroxyethylammonium, a related compound. This research has implications for CO2 capture and storage, a critical aspect of climate change mitigation strategies (Mattedi et al., 2011).

properties

IUPAC Name

methyl 2-hydroxyicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUGNSBVAUHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392800
Record name Methyl 2-hydroxyicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxyicosanoate

CAS RN

16742-49-7
Record name Methyl 2-hydroxyeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16742-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxyicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH Jung, CO Lee, YC Kim, SS Kang - Journal of Natural Products, 1996 - ACS Publications
… Methanolysis of 4 afforded methyl 2-hydroxyicosanoate. Accordingly, the structure of 4 was assigned as 1-O-β-d-glucopyranosyl-(2S,3R,4E,8E)-2-[(2-hydroxyicosanoyl)amido]-4,8-…
Number of citations: 134 pubs.acs.org
GW Zhang, XQ Ma, CX Zhang, JY Su… - Helvetica chimica …, 2005 - Wiley Online Library
… Methanolysis of 2 afforded methyl 2-hydroxyicosanoate, which was identified by GC/MS analysis (m/z 342 (93%)), together with methyl glucopyranoside [21]. The optical rotation of the …
Number of citations: 16 onlinelibrary.wiley.com
F Kisa, K Yamada, T Miyamoto, M Inagaki… - Chemical and …, 2006 - jstage.jst.go.jp
… , tR [min] (ratio of peak areas)14.6 (12); methyl 2-hydroxyicosanoate, tR … (ratio of peak areas, 13), methyl 2-hydroxyicosanoate (15), methyl 2-hydroxydocosenoate (7), methyl 2-hy…
Number of citations: 25 www.jstage.jst.go.jp
K Pan, C Tanaka, M Inagaki, R Higuchi, T Miyamoto - Marine Drugs, 2012 - mdpi.com
Three new ganglioside molecular species, termed PNG-1, PNG-2A, and PNG-2B were isolated from pyloric caeca of the starfish Protoreaster nodosus. Their structures were elucidated …
Number of citations: 21 www.mdpi.com
K Pan, M Inagaki, N Ohno, C Tanaka… - Chemical and …, 2010 - jstage.jst.go.jp
… Five FAMEs were detected: methyl 2-hydroxyicosanoate, tR [min] (ratio of peak area)26.8 (4.8), m/z: 342 [M] , 283 [M59] ; methyl 2-hydroxyhenicosanoate, tR 27.8 (3.1), m/z: 356 [M] , …
Number of citations: 20 www.jstage.jst.go.jp
UR Mughal, R Mehmood, A Malik, B Ali… - Journal of Asian …, 2012 - Taylor & Francis
… The fatty acid methyl ester was characterized by mass spectrometry as methyl 2-hydroxyicosanoate (m/z: 342 [M] + ) [Citation6]. Thus, the length of sphingosine base chain was of 22 …
Number of citations: 8 www.tandfonline.com
F Kisa, K Yamada, T Miyamoto, M Inagaki… - Chemical and …, 2006 - jstage.jst.go.jp
… Methyl octadecanoate (ratio of peak areas, 7), methyl 2-hydroxyoctadecanoate (15), methyl 2-hydroxyicosanoate (14), methyl 2-hydroxydocosanoate (24), methyl 2-hydroxytricosanoate …
Number of citations: 28 www.jstage.jst.go.jp
S Etteieb, A Kawachi, J Han, F Elayni… - Water Science and …, 2016 - iwaponline.com
Combining bioassays and analytical chemistry screening is a powerful approach to assess organic micropollutants which are the main contributors to toxic potential in complex mixtures …
Number of citations: 4 iwaponline.com
S Kawatake, K Nakamura, M Inagaki… - Chemical and …, 2002 - jstage.jst.go.jp
… were characterized as methyl 2-hydroxyhexadecanoate (FAM-1), methyl 2-hydroxyheptadecanoate (FAM-2), methyl 2-hydroxyoctadecanoate (FAM-3), methyl 2-hydroxyicosanoate (…
Number of citations: 39 www.jstage.jst.go.jp
Y Kawano, R Higuchi, T Komori - Liebigs Annalen der Chemie, 1990 - Wiley Online Library
… The FAM was examined by GC-MS [column temperature 200- 270C (rate of increase 3 "C/ min)]: methyl 2-hydroxyicosanoate, tR = 9.5 min, m/z (YO) = 342 [Ma] (9), 283 [Me - 591 (16). …

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